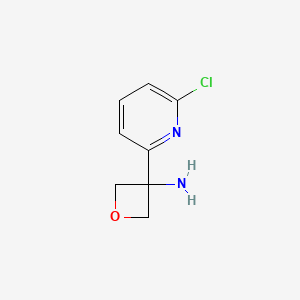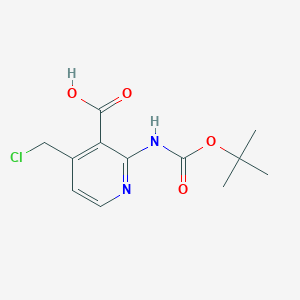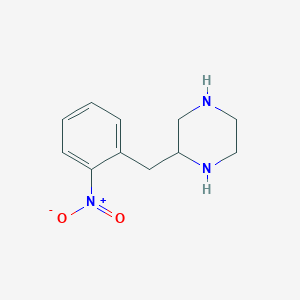![molecular formula C11H12BrNO B14850670 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a seven-membered heterocyclic compound containing a bromine atom and a methyl group. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzene ring fused to an azepine ring, making it a benzo-fused azepine derivative.
Métodos De Preparación
The synthesis of 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide with polyphosphoric acid at 60°C for 20 hours, followed by hydrolysis and purification steps, yields the desired compound . Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .
Análisis De Reacciones Químicas
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other similar compounds, such as:
7-Bromo-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: This compound lacks the methyl group present in this compound, which can affect its biological activity and chemical reactivity.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one: This compound has a different substitution pattern and may exhibit different pharmacological properties.
7-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: This compound contains an oxygen atom in the ring system, which can influence its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C11H12BrNO |
|---|---|
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
9-bromo-7-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-5-8-10(14)3-2-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |
Clave InChI |
PKIGQFRABFZFGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)NCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















